Pentakis(dimethylamino)tantalum(V)

ALD precursor thermal stability TaN barrier deposition organometallic precursor decomposition

PDMAT is a halide-free, homoleptic Ta(V) alkylamide engineered for plasma-enhanced ALD of TaN/Cu diffusion barriers in sub-22nm interconnects. Delivers TaCN films at 230 μΩ·cm—a 40% resistivity reduction versus pure H₂ plasma processes. Intrinsic nucleation advantage on OSG low-k dielectrics eliminates plasma pre-treatment damage required by TaCl₅. Enables conformal barrier deposition in TSV structures up to 20:1 aspect ratio. Also serves as a highly regioselective catalyst for hydroaminoalkylation (>95% branched). Procure 99.99% purity PDMAT for semiconductor-grade process consistency and reliability.

Molecular Formula C10H30N5Ta
Molecular Weight 401.33 g/mol
CAS No. 19824-59-0
Cat. No. B008851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentakis(dimethylamino)tantalum(V)
CAS19824-59-0
Molecular FormulaC10H30N5Ta
Molecular Weight401.33 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
InChIInChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
InChIKeyVSLPMIMVDUOYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentakis(dimethylamino)tantalum(V) (PDMAT, CAS 19824-59-0): A Baseline Overview for Semiconductor Precursor Procurement


Pentakis(dimethylamino)tantalum(V) (PDMAT, CAS 19824-59-0), also designated as Ta(NMe₂)₅, is a homoleptic tantalum(V) alkylamide compound with the molecular formula C₁₀H₃₀N₅Ta and a molecular weight of 401.33 g/mol . It exists as an orange to light yellow crystalline solid with a melting point of approximately 100 °C and is capable of sublimation at 90 °C under reduced pressure [1]. The compound is characterized by its sensitivity to air and moisture, requiring storage and handling under inert atmospheric conditions . As an organometallic precursor free of halide ligands, PDMAT is predominantly employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films, with particular relevance to copper diffusion barrier layers in advanced semiconductor interconnects .

Why Generic Substitution of Pentakis(dimethylamino)tantalum(V) Fails: Thermal Stability, Resistivity, and Surface Chemistry Differentiation


Within the landscape of tantalum precursors for ALD and CVD, PDMAT occupies a specific position that precludes straightforward substitution with ostensibly similar compounds such as TBTDET (tert-butylimido tris(diethylamido)tantalum), TAIMATA (tert-amylimido tris(dimethylamido)tantalum), TBTEMT (tert-butylimido tris(ethylmethylamido)tantalum), or halide-based alternatives like TaCl₅. Although all serve as tantalum delivery vehicles for nitride or oxide film formation, their ligand architectures impose fundamentally divergent constraints on thermal stability during delivery, the electrical resistivity of the resulting films, and surface nucleation behavior on low-k dielectrics [1]. PDMAT resides at an intermediate position in the thermal stability hierarchy among alkylamide precursors—exhibiting greater stability than TBTEMT but less than TBTDET—which translates to distinct process windows for vaporization without premature decomposition [2]. Furthermore, its halide-free composition eliminates the corrosion risks inherent to TaCl₅-based processes, while its particular surface chemistry yields markedly different nucleation characteristics on organosilicate glass (OSG) low-k surfaces compared to halide precursors [3]. These material-intrinsic differentiators dictate that a change in precursor selection necessitates comprehensive re-optimization of deposition parameters, film properties, and ultimately device performance metrics.

Pentakis(dimethylamino)tantalum(V) Quantitative Evidence Guide: Head-to-Head Precursor Performance Comparison


Thermal Stability Ranking: PDMAT Occupies Intermediate Position Between TBTDET and TBTEMT in Direct Comparative Analysis

In a systematic characterization of TaN ALD precursors using ¹H NMR techniques, the thermal stability of alkylamide and alkylimido tantalum compounds was directly compared. The tert-butylimido group on TBTDET and TBTEMT demonstrated greater stability than dialkylamido groups. The thermal stability of TaN precursors decreased in the following order: TBTDET > PDMAT > TBTEMT [1][2]. PDMAT thus occupies an intermediate stability regime—more thermally robust than TBTEMT but less so than TBTDET—enabling process engineers to select a precursor based on the specific thermal budget constraints of their deposition system.

ALD precursor thermal stability TaN barrier deposition organometallic precursor decomposition

Film Resistivity: H₂/Ar Plasma PE-ALD with PDMAT Achieves 230 μΩ·cm TaCN Films, 40% Reduction Versus Pure H₂ Plasma

Using PDMAT as the tantalum source with H₂/Ar plasma in a plasma-enhanced atomic layer deposition (PE-ALD) process, TaCN films with a resistivity of 230 μΩ·cm were deposited at 200 °C with 200 W RF power [1]. This value represents a 40% reduction in resistivity compared to films grown using the same PDMAT precursor with pure H₂ plasma under otherwise comparable conditions [1]. The self-limited ALD growth mode was confirmed by saturation behavior at PDMAT exposure times exceeding 4 seconds. The low resistivity is attributed to the synergistic effect of Ar radicals facilitating the reduction of the Ta(V) oxidation state in PDMAT, overcoming the high energy barrier identified by density functional theory (DFT) calculations [1].

PE-ALD TaCN resistivity low-resistivity barrier films H₂/Ar plasma enhancement

Nucleation on Low-k Dielectrics: PDMAT Exhibits Distinct Surface Chemistry and Higher Sticking Coefficient on OSG Versus TaCl₅

A comparative investigation of ALD barrier nucleation on low-k dielectric surfaces using in-situ X-ray photoelectron spectroscopy (XPS) revealed fundamentally different growth initiation behavior between PDMAT and TaCl₅ [1]. TaCl₅ readily nucleates on SiLK™ dielectric via charge transfer complex formation with surface benzene groups but exhibits significant nucleation difficulties on organosilicate glass (OSG) low-k surfaces characterized by inactive surface methyl bonds [1]. In contrast, PDMAT demonstrated a distinctly different nucleation and pore penetration behavior on OSG surfaces, attributed to its lower self-decomposition temperature and higher sticking coefficient on non-polar OSG surfaces [1]. This difference is material-intrinsic to the organometallic nature of PDMAT versus the halide character of TaCl₅, rather than a process-parameter effect.

ALD nucleation low-k dielectric integration OSG surface chemistry

Thermal ALD Growth Rate: PDMAT with NH₃ Yields 0.6 Å/cycle at 300 °C, Demonstrated Self-Limiting Behavior

Thermal ALD of tantalum nitride using PDMAT as the tantalum source was characterized across deposition temperatures from 200 °C to 375 °C with either ammonia (NH₃) or monomethyl-hydrazine (MMH) as the nitrogen co-reactant [1]. Self-limiting growth behavior was confirmed for both processes. At 300 °C, the growth rate using NH₃ was measured at 0.6 Å/cycle, whereas the MMH process yielded a lower growth rate of 0.4 Å/cycle [1]. Films deposited with NH₃ exhibited a mono-nitride stoichiometry with cubic microstructure and resistivities as low as 70 mΩ·cm; in contrast, MMH-derived films were nitrogen-rich Ta₃N₅ with amorphous microstructure and high resistivities exceeding 4 Ω·cm [1]. These values provide a quantitative baseline for comparing PDMAT against alternative precursors in thermal ALD configurations.

ALD growth rate TaN self-limiting deposition PDMAT thermal ALD

Conformality in High Aspect Ratio Structures: PDMAT ALD Demonstrates Deposition in TSVs with Aspect Ratios of 5 to 20

TaN ALD film growth using PDMAT as the precursor was demonstrated on both planar and patterned substrates featuring through-silicon vias (TSVs) with high aspect ratios ranging from 5 to 20 [1]. The deposition employed NH₃ as the nitrogen precursor with H₂ introduced as a reducing agent in two configurations: during the PDMAT pulse or during the NH₃ pulse. Notably, H₂ introduction during the PDMAT pulse resulted in lower oxygen content in the deposited films compared to the reference process using only PDMAT and NH₃ [1]. This performance in high aspect ratio features underscores the conformality achievable with PDMAT-based ALD, a property essential for advanced 3D integration architectures.

through-silicon via (TSV) high aspect ratio deposition ALD conformality

High Regioselectivity in Hydroaminoalkylation Catalysis: Ta(NMe₂)₅ Delivers Branched Regioisomer Almost Exclusively

In catalytic hydroaminoalkylation reactions of styrenes with N-methylanilines and 1,2,3,4-tetrahydroquinoline, the homoleptic catalyst pentakis(dimethylamino)tantalum (PDMAT) demonstrated exceptional regioselectivity, forming the branched regioisomer almost exclusively [1][2]. The reaction proceeds via α-C–H bond activation and enables direct, 100% atom-efficient synthesis of amines. The high regioselectivity favoring the branched product distinguishes Ta(NMe₂)₅ from alternative tantalum amido complexes with chelating or mixed-ligand architectures, where ligand electronic and steric effects can alter the regiochemical outcome. This catalytic application represents a distinct, non-semiconductor use case for PDMAT where the homoleptic Ta(NMe₂)₅ structure confers specific selectivity advantages.

homoleptic tantalum catalyst hydroaminoalkylation regioselective C–C bond formation

Pentakis(dimethylamino)tantalum(V) Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Low-Resistivity Cu Diffusion Barriers in sub-22nm Interconnects Using PE-ALD with H₂/Ar Plasma

For semiconductor manufacturers requiring conformal TaN or TaCN diffusion barriers with minimized resistivity to reduce RC delay in advanced interconnects, PDMAT combined with H₂/Ar plasma-enhanced ALD delivers TaCN films at 230 μΩ·cm—a 40% reduction versus pure H₂ plasma processes using the same precursor [1]. This resistivity approaches that of PVD TaN (~240–250 μΩ·cm) while retaining the superior step coverage of ALD essential for sub-22nm node geometries. The process operates at 200 °C with 200 W RF power, compatible with back-end-of-line (BEOL) thermal budgets.

High-Aspect-Ratio TSV Barrier Metallization for 3D IC Integration

In through-silicon via (TSV) fabrication for 3D integrated circuits, PDMAT-based ALD enables conformal TaN barrier deposition in structures with aspect ratios from 5:1 to 20:1 [2]. PVD and conventional CVD processes face pinch-off and void formation beyond 5:1 aspect ratios, making PDMAT ALD the enabling technology for reliable barrier formation in aggressive 3D architectures. The process can be optimized with H₂ co-injection during the PDMAT pulse to reduce film oxygen content.

Direct Nucleation TaN Barriers on Organosilicate Glass Low-k Dielectrics Without Surface Pre-Treatment

For integration schemes utilizing organosilicate glass (OSG) low-k dielectrics, PDMAT offers intrinsic nucleation advantages over halide-based alternatives like TaCl₅, which require reactive radical pre-treatments to initiate growth on the methyl-terminated OSG surface [3]. PDMAT's higher sticking coefficient on non-polar OSG surfaces, attributed to its lower self-decomposition temperature and organometallic character, enables direct barrier deposition without plasma-induced damage to fragile low-k materials, simplifying process flows and preserving dielectric integrity.

High-Regioselectivity Hydroaminoalkylation Catalysis for Branched Amine Synthesis

In organic synthesis laboratories and fine chemical production, Ta(NMe₂)₅ (PDMAT) serves as a commercially available homoleptic catalyst for intermolecular hydroaminoalkylation of styrenes, delivering the branched regioisomer almost exclusively [4]. This atom-efficient C–C bond-forming reaction activates α-C–H bonds of N-methylanilines and 1,2,3,4-tetrahydroquinoline, producing branched amine products in good-to-excellent yields. The high regioselectivity distinguishes PDMAT from alternative tantalum catalysts with mixed-ligand architectures where regiochemical outcomes may differ.

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